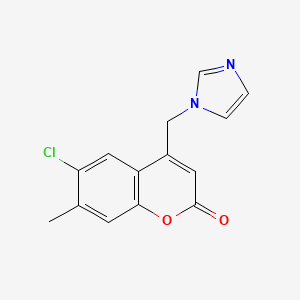![molecular formula C19H29NO3 B2366920 (1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide CAS No. 899962-90-4](/img/structure/B2366920.png)
(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,3R,5S)-N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)adamantane-1-carboxamide is a complex organic compound that features a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the 1,4-dioxaspiro[4.4]nonane core. This can be achieved through the reaction of dihydroxyoctadecanoic acid with cyclopentanone in the presence of a catalyst such as montmorillonite KSF . The adamantane-1-carboxamide moiety can be introduced through subsequent reactions involving adamantane derivatives and appropriate amide coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic and adamantane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with unique mechanical or electronic properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of (1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The adamantane moiety can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-yl derivatives: These compounds share a similar spirocyclic core but differ in the ring size and substituents.
Adamantane derivatives: Compounds like amantadine and rimantadine, which also feature the adamantane moiety, are used in medicinal chemistry.
Uniqueness
(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide is unique due to its combination of a spirocyclic structure with an adamantane moiety. This dual functionality can provide enhanced stability, bioavailability, and specificity in its applications.
Propiedades
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c21-17(18-8-13-5-14(9-18)7-15(6-13)10-18)20-11-16-12-22-19(23-16)3-1-2-4-19/h13-16H,1-12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPSFVUKRYQNFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2366843.png)
![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)

![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)
![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)



![7,8-Dihydro-5H-pyrano[4,3-b]pyridin-8-amine](/img/structure/B2366856.png)

![4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2366860.png)
